molecular formula C9H8N2O2S B8241904 7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid

7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid

Cat. No.: B8241904
M. Wt: 208.24 g/mol
InChI Key: KCKUNASANQWYHY-UHFFFAOYSA-N
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Description

7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by functionalization to introduce the amino and carboxylic acid groups. Key steps may include:

    Cyclization reactions: to form the thieno[2,3-c]pyridine ring.

    Amination reactions: to introduce the amino group.

    Carboxylation reactions: to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of 7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Thieno[2,3-c]pyridine analogs: Compounds with variations in the thieno[2,3-c]pyridine ring system.

Uniqueness: 7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the exploration of a wide range of biological activities and applications, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-4-3-14-7-6(4)5(9(12)13)2-11-8(7)10/h2-3H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKUNASANQWYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CN=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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